1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one

Medicinal Chemistry ADME Prediction Physicochemical Property Comparison

Researchers requiring regioisomeric purity for reproducible SAR studies often face challenges distinguishing the meta-chloro from para-chloro isomer. This compound provides a definitive solution. • Orthogonal Identity: Distinct EI-MS fragmentation vs. para-isomer ensures rapid, unambiguous batch QC. • Fragment-Ready: MW 237.71 Da, XLogP3 3.3, zero HBD; satisfies Rule of Three for library screening. • Synthetic Handle: 5-acetyl group enables Claisen-Schmidt and hydrazone library synthesis for mGluR5 programs.

Molecular Formula C11H8ClNOS
Molecular Weight 237.7
CAS No. 672950-24-2
Cat. No. B2424823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one
CAS672950-24-2
Molecular FormulaC11H8ClNOS
Molecular Weight237.7
Structural Identifiers
SMILESCC(=O)C1=CN=C(S1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C11H8ClNOS/c1-7(14)10-6-13-11(15-10)8-3-2-4-9(12)5-8/h2-6H,1H3
InChIKeyOKEKBXCEKDVYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical Profile and Compound Class Overview


1-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one (CAS 672950-24-2) is a member of the 2-aryl-5-acetylthiazole class, characterized by a 3-chlorophenyl substituent at the 2-position and an acetyl group at the 5-position of the thiazole ring. With a molecular formula of C₁₁H₈ClNOS and a molecular weight of 237.71 g/mol [1], this compound serves as a versatile small-molecule scaffold in medicinal chemistry and chemical biology . Its computed XLogP3 of 3.3, topological polar surface area (TPSA) of 58.2 Ų, and zero hydrogen bond donors position it within favorable drug-like property space [1].

Scaffold for condensation-based library synthesis
Computed fragment-like property space (MW ≤300, logP ≤3, HBD 0)
Regioisomeric identity for structure–activity relationship studies

Why the 3-Chlorophenyl Regioisomer Cannot Be Casually Substituted


Within the 2-aryl-5-acetylthiazole series, the position of the chlorine substituent on the phenyl ring materially alters key physicochemical and electronic properties that govern molecular recognition, ADME behavior, and reactivity. The 3-chloro (meta) isomer presents a distinct dipole moment and electron density distribution compared to the 4-chloro (para) isomer, leading to differential computed lipophilicity (XLogP3 3.3 vs 3.3–3.5 for the para isomer depending on the prediction method [1]) and altered hydrogen-bond acceptor topology. These subtle differences propagate to measurable variations in retention time, fragmentation pathways, and target binding, making simple interchange of regioisomers a source of irreproducibility in biological assays and synthetic protocols [2].

Chlorine position shift (meta vs para) alters dipole moment and electron density, potentially changing molecular recognition and target binding.
Small lipophilicity difference may affect metabolic stability ranking, limiting direct replacement of the 3-chloro regioisomer with the 4-chloro analog.

Evidence for Differentiated Selection Over Closest Analogs


Computed Lipophilicity Difference Between 3-Chloro and 4-Chloro Regioisomers

The computed lipophilicity of 1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one (XLogP3 = 3.3) is numerically distinct from that of its 4-chlorophenyl regioisomer (XLogP3 predicted by the same algorithm at 3.2–3.5, depending on the exact conformation) [1]. Although the absolute difference is modest, a ΔlogP of approximately 0.2 units retains significance for compound ranking in early drug discovery, where lipophilicity-driven promiscuity and metabolic clearance are influenced even by small shifts [1]. The 3-chloro substitution also distributes electron density differently across the aromatic ring, as reflected in the distinct InChIKey (OKEKBXCEKDVYJZ-UHFFFAOYSA-N) versus the para isomer (different InChIKey assigned to CAS 57560-99-3) .

Lipophilicity Δ between regioisomers
Cross-study comparable
XLogP3: 3.3 (meta-Cl) vs 3.2–3.5 (para-Cl); Δ~0 to +0.3 units
Small logP shift influences metabolic stability ranking
No experimental logD data; algorithm-dependent
Medicinal Chemistry ADME Prediction Physicochemical Property Comparison

Diagnostic Fragmentation Patterns in Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), 2-aryl-5-acetylthiazole derivatives exhibit characteristic fragmentation pathways dominated by cleavage of the 1,2- and 3,4-bonds of the thiazole ring. The nature of the aryl substituent at position 2 dictates the relative abundance of these fragmentation ions, enabling unequivocal differentiation of the 3-chlorophenyl derivative from the 4-chloro, 2-chloro, and unsubstituted phenyl analogs by their EI mass spectra [1]. The protonation behavior under liquid secondary ion mass spectrometry (LSIMS) was also shown to depend on the substituent electronic character, providing an orthogonal differentiation axis [1]. These data, generated on a series of synthesized 2-aryl-5-acetylthiazoles including the chlorophenyl variants, establish a reference fragmentation library for quality control and identity confirmation.

MS fragmentation fingerprint
Class-level inference
Characteristic 1,2- and 3,4-bond cleavage ions; intensity pattern depends on 2-aryl substituent
Enables regioisomer identification by EI-MS
Quantitative ion ratios in Giorgi et al. 2002
Analytical Chemistry Mass Spectrometry Structural Characterization

Vendor Purity Specifications and QC Documentation

Multiple independent vendors supply this compound with varying minimum purity specifications, which is critical for end-user selection based on downstream application requirements. Leyan supplies the compound at 98% purity (HPLC) ; Chemscene also lists 98% purity specification ; AKSci provides a 95% minimum purity ; while Bidepharm lists a standard purity of 90% with optional batch-specific QC certificates (NMR, HPLC, GC) . The presence of analytical QC documentation (NMR, HPLC, GC) from certain vendors provides verifiable batch identity for regulated or publication-quality work.

Purity range across vendors
Direct comparison
90%–98% (3-Cl) vs 95%–95%+ (4-Cl); NMR/HPLC/GC QC documents available
Purity grade selection influences assay artifact risk
Batch-specific COA upon request
Chemical Procurement Quality Control Specifications Comparison

GHS Safety Classification Across Regioisomers

The compound carries a uniform GHS classification: H315 (Skin Irrit. 2, 100%), H319 (Eye Irrit. 2A, 100%), and H335 (STOT SE 3, 100%), with the signal word 'Warning' [1]. This hazard fingerprint is identical to that reported for the 4-chlorophenyl analog (CAS 57560-99-3) based on ECHA C&L notifications, meaning no differential hazard burden is associated with selecting the 3-chloro over the 4-chloro regioisomer [1]. The compound is classified as non-hazardous for transport (DOT/IATA) , streamlining logistics and procurement planning.

GHS hazard profile
Direct comparison
H315/H319/H335; Warning; identical to para-chloro isomer
Unified hazard handling simplifies screening library management
Transport non-hazardous (DOT/IATA)
Laboratory Safety Hazard Assessment Chemical Handling

Optimal Application Scenarios Based on Evidence


Medicinal Chemistry Scaffold Decoration for SAR Studies

The 5-acetyl group serves as a synthetic handle for condensation reactions (e.g., Claisen-Schmidt, Knoevenagel, hydrazone formation) to generate compound libraries. The 3-chlorophenyl motif provides a meta-substituted electronic environment that modulates the reactivity of the acetyl carbonyl compared to the para-chloro analog, enabling divergent SAR exploration [1]. The availability of the compound at 98% purity (Leyan, Chemscene) supports publication-grade chemical synthesis where impurity profiles must be strictly controlled . The documented EI-MS fragmentation library for this scaffold class [2] facilitates rapid structural confirmation of downstream derivatives without needing full de novo characterization for every analog.

Fragment-Based Lead Discovery and Biophysical Screening

With a molecular weight of 237.71 Da, an XLogP3 of 3.3, only two rotatable bonds, and zero hydrogen bond donors [1], the compound satisfies multiple fragment-like property filters (Rule of Three: MW ≤ 300, logP ≤ 3, HBD ≤ 3). This positions it as a suitable fragment for NMR-based or SPR-based screening campaigns, with the chloro substituent providing a synthetic vector for subsequent hit elaboration. Its documented solubility of 1.3 µg/mL at pH 7.4 [1] should be considered when designing assay conditions and may favor biophysical methods over high-concentration biochemical assays.

Reference Standard for Regioisomeric Differentiation

The distinct InChIKey (OKEKBXCEKDVYJZ-UHFFFAOYSA-N) and the well-characterized EI-MS fragmentation behavior, which depends on the nature of the 2-aryl substituent [2], make this compound a useful reference standard for developing and validating chromatographic or mass spectrometric methods that must resolve closely related chlorophenyl-thiazole regioisomers. The ability to distinguish meta-Cl from para-Cl substitution by mass spectrometry alone, as established by Giorgi et al. [2], provides an orthogonal identity check that complements NMR-based batch QC.

Synthetic Intermediate for mGluR5 Antagonist Programs

Aladdin Scientific's literature curation links this compound to patent US-8609852-B2 covering thiazolyl mGluR5 antagonists . While the compound itself is not directly exemplified in the patent, its 2-(3-chlorophenyl)-5-acetylthiazole core maps onto structural motifs present in the claimed chemical space, suggesting its utility as a synthetic intermediate or a core scaffold for generating analogs within mGluR5-targeted drug discovery programs. The vendor-certified purity documentation supports its use in intellectual property-generating research where compound identity and purity must be unequivocally established.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR scaffold decoration
High-purity specification for publication-grade synthesis
Impurity control in condensation library synthesis
Fragment-based biophysical screening
Fragment-like property space (MW ≤300, logP ≤3, HBD 0)
Solubility-limited assay design review
Regioisomer reference standard for LC/MS
Distinct InChIKey and MS fragmentation profile
Orthogonal identity confirmation by EI-MS and NMR
mGluR5 antagonist research scaffold
Core motif mapping to patent space (US-8609852-B2)
Purity documentation for IP-generating research
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